molecular formula C10H8BrFN2O2 B12348482 Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B12348482
M. Wt: 287.08 g/mol
InChI Key: UYFCNZAISADZBC-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine and fluorine atom attached to an imidazo[1,2-a]pyridine core. The presence of these halogen atoms imparts distinct chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of 3-amino-6-bromopyridine with ethyl 2-fluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of dehalogenated products.

Scientific Research Applications

Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the bacterial protein FtsZ, which is crucial for cell division. By binding to the FtsZ protein, the compound disrupts the formation of the bacterial cell division machinery, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8BrFN2O2

Molecular Weight

287.08 g/mol

IUPAC Name

ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2H2,1H3

InChI Key

UYFCNZAISADZBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)Br)F

Origin of Product

United States

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